molecular formula C15H17NO2 B1338615 Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester CAS No. 5176-28-3

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester

Cat. No.: B1338615
CAS No.: 5176-28-3
M. Wt: 243.3 g/mol
InChI Key: KTZZRAGNIAZODS-UHFFFAOYSA-N
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Description

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a naphthalene ring system with an imine group and a carboxylic acid ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the imine and ester functionalities. One common synthetic route includes the condensation of naphthalene-1,4-dione with an amine, followed by esterification with tert-butyl alcohol under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The ester group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZRAGNIAZODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503559
Record name tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-28-3
Record name 1,1-Dimethylethyl 1,4-dihydronaphthalen-1,4-imine-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5176-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 11-azatricyclo[6.2.1.0^{2,7}]undeca- 2,4,6,9-tetraene-11-carboxylate
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